molecular formula C15H12BrN3O4S B2511886 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 1021131-89-4

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2511886
CAS No.: 1021131-89-4
M. Wt: 410.24
InChI Key: DYCKYJXUMMWYOJ-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic specialty chemical designed for pharmaceutical and biochemical research. This compound features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The molecular architecture, which integrates a 5-bromothiophene moiety and a dimethoxybenzamide group, suggests potential as a key intermediate or scaffold in the development of novel therapeutic agents. Researchers can leverage this compound in various applications, including but not limited to, antimicrobial studies , and investigations into antioxidant properties . Its structure is engineered to interact with specific biological targets, making it a valuable tool for probing biochemical pathways and structure-activity relationships (SAR). This product is intended for use in controlled laboratory environments by qualified professionals. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any human or veterinary use. Ensure all handling and experimental procedures comply with local and federal regulations.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-5-3-4-8(12(9)22-2)13(20)17-15-19-18-14(23-15)10-6-7-11(16)24-10/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKYJXUMMWYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Anticancer Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has shown promising results in anticancer studies. Research indicates that compounds containing oxadiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to that observed in other oxadiazole derivatives which have demonstrated significant anticancer properties against breast and prostate cancer cell lines .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound's structural features contribute to its ability to interact with microbial cell membranes or essential metabolic pathways .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties of the compound. The oxadiazole moiety is known for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cell lines. The results showed that derivatives similar to this compound induced significant apoptosis in cancer cells .
  • Antibacterial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of common bacterial pathogens. The structure-function relationship indicated that modifications to the oxadiazole ring could enhance antimicrobial potency .
  • In Vivo Studies : Animal models have been employed to assess the anti-diabetic effects of similar compounds containing oxadiazole structures. These studies revealed a significant reduction in blood glucose levels, suggesting potential applications in managing diabetes .

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects on Benzamide: The 2,3-dimethoxy groups in the target compound enhance solubility compared to halogenated analogs (e.g., 4-bromo in Compound 26 or 2,4-difluoro in thiazole derivatives ). Positional Isomerism: The 3,5-dimethoxy analog (CAS 1021131-63-4 ) differs in substituent placement, which may alter steric hindrance and hydrogen-bonding capacity compared to the 2,3-isomer.

However, the lower yield of Compound 5k (36%) compared to non-brominated analogs (e.g., 60% for Compound 26 ) suggests bromination may complicate synthesis.

Lower yields in brominated compounds (e.g., 36% for Compound 5k ) may arise from steric challenges or side reactions during coupling steps.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Key Spectral Features Reference
Target Compound NMR (¹H, ¹³C), ESI-MS, HPLC retention time (specific data not provided)
Compound 4j () IR: 3307 (NH), 1570 (C=N); ¹H-NMR: δ 2.45 (CH₃), 7.25–8.16 (Ar-H)
Compound 5k () Purified via TBME/cyclohexane; NMR consistent with literature
CAS 1021131-63-4 SMILES: COc1cc(OC)cc(C(=O)Nc2nnc(-c3ccc(Br)s3)o2)c1 (no MSDS/thermal data)
  • The target compound’s dimethoxybenzamide group would exhibit distinct ¹H-NMR signals (e.g., methoxy protons at ~δ 3.8–4.0) compared to methyl or halogenated analogs .
  • The absence of MSDS data for the target compound (e.g., melting point, solubility) limits direct comparisons with analogs like Compound 4j, which has detailed elemental analysis (C: 59.08%, H: 3.38% ).

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines the oxadiazole ring with a bromothiophene moiety and a dimethoxybenzamide group. Its molecular formula is C14H12BrN3O4SC_{14}H_{12}BrN_3O_4S with a molecular weight of approximately 428.3 g/mol. The presence of the bromine atom and the oxadiazole ring contributes to its reactivity and biological potential.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that oxadiazole derivatives can inhibit biofilm formation through their interaction with gene transcription related to microbial resistance .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been widely documented. Studies have reported that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and breast cancer .

Cytotoxicity Studies

Cytotoxicity assessments have shown varying effects on different cell lines. For instance, certain derivatives were found to enhance cell viability in L929 cells while exhibiting toxic effects at higher concentrations . These findings suggest that while some derivatives may be beneficial for therapeutic applications, careful consideration of dosage is essential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: Compounds in this class have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammation .
  • Gene Regulation: The presence of functional groups like -N=CO in the oxadiazole structure may influence gene transcription related to biofilm formation and cell cycle regulation .

Research Findings and Case Studies

Study Focus Findings
Synthesis MethodsDescribes synthetic routes for producing oxadiazole derivatives including cyclization reactions.
Antimicrobial ActivityReports on the effectiveness of oxadiazole derivatives against bacterial strains; some compounds outperformed ciprofloxacin.
Anticancer ActivityDocuments IC50 values for various cancer cell lines; highlights the potential for developing new anticancer agents.
CytotoxicityEvaluates the impact on L929 cells; some derivatives increased viability while others were cytotoxic at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide?

  • Methodology : Synthesis involves three key steps: (i) formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate using phosphorus oxychloride (POCl₃) as a dehydrating agent; (ii) substitution of bromine in the thiophene ring under nucleophilic conditions (e.g., Suzuki coupling for aryl group introduction); (iii) benzamide coupling via amide bond formation using 2,3-dimethoxybenzoic acid and carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Critical Parameters : Temperature control (<60°C for oxadiazole cyclization), solvent choice (dry DMF for amide coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~460–470 m/z) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation, particularly to resolve hydrogen-bonding interactions (e.g., N–H···O/N motifs in oxadiazole-benzamide linkages) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for bromothiophene-oxadiazole derivatives?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µM) may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .
  • Structural Analogues : Substitution of bromine with chlorine (e.g., N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)- derivatives) alters lipophilicity and target binding .
    • Resolution : Standardize assays (CLSI guidelines) and use isogenic mutant strains to validate target specificity (e.g., enzyme inhibition assays for PFOR or thymidylate synthase) .

Q. How can computational modeling guide SAR studies for optimizing target binding?

  • Methods :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., binding of the oxadiazole ring to ATP pockets in kinase targets) .
  • ADMET Prediction : SwissADME to assess logP (~3.5–4.0 for this compound) and blood-brain barrier permeability (low due to polar benzamide groups) .
    • Validation : Compare docking scores with experimental IC₅₀ values for analogues (e.g., 2-methoxy vs. 3-nitro substituents on benzamide) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process Chemistry Issues :

  • Oxadiazole Cyclization : Batch-to-batch variability in ring closure efficiency due to residual moisture; use molecular sieves or anhydrous solvents .
  • Purification : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) or continuous flow reactors for higher throughput .
    • QC Metrics : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8–10 min) and residual solvent analysis (GC-MS) .

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